molecular formula C20H13BrClFN4S B15086234 4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 477330-23-7

4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15086234
CAS No.: 477330-23-7
M. Wt: 475.8 g/mol
InChI Key: FXTYCDXOJAXODM-UHFFFAOYSA-N
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Description

4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors

    Formation of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions to form the triazole ring.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Material Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex organic molecules, making it valuable in industrial applications.

Mechanism of Action

The mechanism of action of 4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its combination of a triazole ring and pyridine ring, along with the specific halogen substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

477330-23-7

Molecular Formula

C20H13BrClFN4S

Molecular Weight

475.8 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H13BrClFN4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2

InChI Key

FXTYCDXOJAXODM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Origin of Product

United States

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